Product packaging for 9-Chloro Triamcinolone Acetonide(Cat. No.:CAS No. 10392-74-2)

9-Chloro Triamcinolone Acetonide

Cat. No.: B1146470
CAS No.: 10392-74-2
M. Wt: 450.95
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Description

Contextualization within Synthetic Corticosteroid Chemistry

The field of synthetic corticosteroid chemistry is built upon the foundational structure of naturally occurring hormones produced by the adrenal cortex. nih.govresearchgate.net The journey began with the isolation of cortisone (B1669442) and hydrocortisone (B1673445), which were found to have potent anti-inflammatory effects. researchgate.netclinexprheumatol.org This discovery spurred a wave of research aimed at synthesizing analogs that could offer enhanced therapeutic effects with fewer side effects. researchgate.net

The development of synthetic corticosteroids saw the introduction of various modifications to the basic steroid nucleus. nih.gov These modifications include the introduction of double bonds and the substitution of various functional groups at different positions. 9-Chloro Triamcinolone (B434) Acetonide is a product of this extensive synthetic exploration, representing a specific class of halogenated corticosteroids.

Overview of Structural Modifications and Their Research Significance

The structural modifications of the corticosteroid skeleton are central to their research significance, as minor changes can lead to dramatic shifts in biological activity. hmpgloballearningnetwork.com The introduction of a halogen atom at the 9α-position of the steroid nucleus was a pivotal discovery in corticosteroid research. nih.govacs.org

Historical Perspective of Analog Development in Steroid Research

The history of steroid analog development is a testament to the power of medicinal chemistry to refine and improve upon natural compounds. Following the initial use of cortisone in the late 1940s, the 1950s became a golden era for corticosteroid research. nih.govresearchgate.netclinexprheumatol.org Scientists systematically explored modifications to the steroid structure to enhance anti-inflammatory activity and reduce the mineralocorticoid side effects, such as sodium and water retention. researchgate.net

The synthesis of 9α-halogenated derivatives of cortisone and hydrocortisone in the mid-1950s was a major breakthrough, leading to compounds with significantly increased glucocorticoid activity. acs.org This line of research paved the way for the development of a wide array of potent synthetic corticosteroids, including Triamcinolone and its derivatives. The creation of analogs like 9-Chloro Triamcinolone Acetonide, even if arising as a synthetic impurity, is a direct continuation of this historical pursuit to understand and manipulate the structure-activity relationships of this vital class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₄H₃₁ClO₆ B1146470 9-Chloro Triamcinolone Acetonide CAS No. 10392-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODVCCAEPMVWNP-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111650
Record name Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10392-74-2
Record name Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10392-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 9 Chloro Triamcinolone Acetonide

Established Synthetic Routes for 9-Chloro Triamcinolone (B434) Acetonide

The direct synthesis of 9-Chloro Triamcinolone Acetonide is not a common objective in pharmaceutical manufacturing. Instead, its formation is typically an undesired side reaction during the synthesis of Triamcinolone Acetonide, where a chlorine atom is incorporated at the 9α position instead of the intended fluorine atom. The established routes for Triamcinolone Acetonide provide the essential context for understanding the generation of its 9-chloro counterpart.

The synthesis of Triamcinolone Acetonide, and by extension the potential formation of this compound, often commences from readily available steroid precursors such as Prednisolone or Cortisol. cjph.com.cnwikimedia.org A common strategy involves a series of reactions to introduce the necessary functionalities and unsaturation into the steroid skeleton.

One representative pathway begins with Prednisolone, which undergoes several transformations:

Acetylation: The 21-hydroxyl group is acetylated to protect it during subsequent reactions.

Elimination Reactions: The 11-hydroxyl and 17-hydroxyl groups are eliminated to form a key intermediate, Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate. cjph.com.cn This step often employs reagents like phosphorus pentachloride for the 11-OH elimination and a system like N-chlorosuccinimide/SO2 for the 17-OH elimination. cjph.com.cn

Oxidation and Acetonide Formation: The tetraene intermediate is then oxidized (e.g., with potassium permanganate) and subjected to nucleophilic addition to install the 16α,17α-dihydroxy functionality. This diol is subsequently protected as an acetonide by reacting with acetone (B3395972) in the presence of an acid catalyst, such as perchloric acid or tosic acid. google.com

Halogenation: The crucial step where the 9-chloro impurity can arise is during the introduction of the 9α-halogen and 11β-hydroxyl groups. This is typically achieved by reacting the Δ⁹⁽¹¹⁾-intermediate with a halogenating agent. For Triamcinolone Acetonide, a bromohydrin is often formed first using a reagent like dibromohydantoin, followed by epoxidation and subsequent ring-opening with a fluoride (B91410) source (e.g., hydrogen fluoride). cjph.com.cn If a source of chlorine is present or if a chlorinating agent is used instead of a brominating one, the corresponding 9α-chloro-11β-hydroxy intermediate can be formed, leading to the final impurity after subsequent steps.

PrecursorKey IntermediateKey ReactionsPotential for 9-Chloro Formation
PrednisolonePregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetateAcetylation, Dehydration/EliminationLow at this stage
Cortisol9,11-epoxy intermediateKetalization, Dehydration, EpoxidationDuring halohydrin formation or epoxide opening
Prednisone Acetate21-hydroxypregna-1,4,16(17)-triene-3,11,20-trione 21-acetateElimination, OxidationDuring subsequent halogenation steps

The biological activity of corticosteroids is highly dependent on their stereochemistry. The synthesis of Triamcinolone Acetonide requires precise control over multiple chiral centers, particularly the 11β-hydroxyl, 16α-hydroxyl, and 17α-hydroxyl groups.

11β-Hydroxylation: The introduction of the 11β-hydroxyl group is a critical stereoselective step. It is often achieved via the formation of a 9,11-epoxide, followed by a ring-opening reaction. The stereochemistry of the epoxide directs the incoming nucleophile (e.g., fluoride or chloride) to the 9α position and the resulting hydroxyl group to the 11β position.

16α,17α-Diol Formation: The formation of the cis-diol at the 16 and 17 positions is typically achieved by the oxidation of a Δ¹⁶ double bond, for example, using osmium tetroxide or potassium permanganate, which stereoselectively adds to one face of the steroid ring.

Hydrogenation: In related steroid syntheses, stereoselective hydrogenation of the A-ring (Δ⁴-double bond) is crucial for determining the A/B ring juncture (cis for 5β, trans for 5α). Palladium-catalyzed hydrogenations are common, and the stereochemical outcome can be influenced by the choice of catalyst support and additives, such as biomass-derived ionic liquids. nih.govgoogle.com While not always directly part of the Triamcinolone Acetonide synthesis from prednisolone, these methods highlight the importance of stereocontrol in steroid chemistry.

Novel Synthetic Strategies and Process Optimization

Advances in chemical synthesis aim to improve the efficiency, safety, and environmental impact of pharmaceutical production. These principles are being applied to steroid synthesis, which can influence the formation and control of impurities like this compound.

While specific green chemistry routes for this compound are not documented, the broader field of steroid synthesis is moving towards more sustainable practices. researchgate.netresearchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green chemistry principles applicable to steroid synthesis include:

Biocatalysis: Utilizing microorganisms or isolated enzymes for specific transformations, such as hydroxylations or reductions. mdpi.com For example, engineered Mycolicbacteria are used for efficient steroid modifications, offering high selectivity and reducing the need for toxic reagents. mdpi.com

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water-based systems. researchgate.net

Catalytic Processes: Employing heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. researchgate.net

Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can improve safety, control, and efficiency, potentially reducing the formation of byproducts.

Catalysis is central to modern steroid synthesis and derivatization. nih.gov In the synthesis of the core structure, transition metal catalysis (e.g., using palladium, rhodium, or iron) is pivotal for reactions like hydrogenations, cross-couplings, and C-H functionalizations. nih.govumich.edu For instance, palladium-catalyzed hydrogenation is a key method for the stereoselective reduction of double bonds in the steroid nucleus. nih.gov

In the context of forming the 9α-halo-11β-hydroxy structure, the choice of catalyst can influence the reaction. Acid catalysts like perchloric acid are often used in condensation and ring-opening reactions. google.comgoogle.com The development of more selective catalysts could potentially minimize the formation of the 9-chloro impurity by favoring the desired reaction with fluoride or by preventing side reactions with chloride ions.

Derivatization for Research Applications

As this compound is an impurity, its detection and characterization are crucial for quality control. Chemical derivatization is a powerful technique used in analytical chemistry to enhance the detection of steroids by mass spectrometry (MS). nih.govresearchgate.net Derivatization can improve ionization efficiency, chromatographic separation, and structural elucidation. While data specific to the 9-chloro derivative is scarce, methods applied to the parent compound and other ketosteroids are directly relevant.

Common derivatization strategies target the ketone and hydroxyl functional groups present in the molecule:

Ketone Derivatization: The carbonyl groups at the C3 and C20 positions are common targets. Reagents like Girard's Reagent T (GirT) and Girard's Reagent P (GirP) are hydrazides that introduce a permanently charged quaternary ammonium (B1175870) group, significantly enhancing ionization efficiency in electrospray ionization (ESI)-MS. nih.govnih.govupenn.edu

Hydroxyl Derivatization: The hydroxyl groups at C11 and C21 can be targeted. Silylation reagents (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) are frequently used for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility and thermal stability. nih.gov For liquid chromatography-mass spectrometry (LC-MS), reagents like isonicotinoyl chloride (INC) can be used to derivatize hydroxyl groups, improving sensitivity and chromatographic performance. acs.orgnih.gov

Derivatization ReagentTarget Functional GroupAnalytical TechniquePurpose of Derivatization
Girard's Reagent T/PKetone (C3, C20)LC-MS/MSImprove ionization efficiency (charge-tagging). nih.govnih.gov
Isonicotinoyl Chloride (INC)Hydroxyl (C11, C21), Phenolic HydroxylLC-MS/MSEnhance sensitivity and improve chromatographic separation. acs.orgnih.gov
Trimethylsilyl (TMS) reagents (e.g., BSA, TSIM)Hydroxyl (C11, C21)GC-MSIncrease volatility and thermal stability. nih.gov
Hydroxylamine / MethoxyamineKetone (C3, C20)LC-MS, GC-MSFormation of oximes to improve stability and detection. tandfonline.com

Table of Mentioned Compounds

Common NameSystematic Name
This compound(11β,16α)-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Triamcinolone Acetonide(11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Prednisolone(11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Cortisol (Hydrocortisone)(11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione
Prednisone Acetate17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-acetate
Phosphorus pentachloridePhosphorus(V) chloride
N-Chlorosuccinimide1-Chloro-2,5-pyrrolidinedione
Potassium permanganatePotassium manganate(VII)
Perchloric acidHydrogen perchlorate
Tosic acid (p-Toluenesulfonic acid)4-Methylbenzenesulfonic acid
Dibromohydantoin1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione
Girard's Reagent T(Carboxymethyl)trimethylammonium chloride hydrazide
Girard's Reagent P1-(Carboxymethyl)pyridinium chloride hydrazide
Isonicotinoyl chloridePyridine-4-carbonyl chloride
N,O-Bis(trimethylsilyl)acetamide (BSA)N,O-Bis(trimethylsilyl)acetamide

Synthesis of Isotopic Analogs (e.g., Deuterated Variants)

The synthesis of isotopic analogs of this compound is crucial for various research applications, including metabolic studies and use as internal standards in quantitative analysis. While specific, detailed synthetic pathways for deuterated this compound are not extensively published in peer-reviewed literature, the existence of commercially available stable isotope-labeled versions indicates that methodologies have been developed. lgcstandards.com

A common and facile method for the deuteration of organic molecules, including pharmaceuticals, involves hydrogen-deuterium exchange. nih.gov For a steroid like this compound, this could potentially be achieved by using a deuterated acid catalyst, such as deuterated acetic acid, in a suitable solvent system. nih.gov This method facilitates the exchange of protons for deuterons at specific, often acidic or enolizable, positions on the molecule. The selection of the deuterated reagent and reaction conditions allows for controlled incorporation of deuterium (B1214612) atoms into the steroid's carbon skeleton. The resulting deuterated analogs are chemically identical to the parent compound but have a higher mass, making them readily distinguishable by mass spectrometry.

Prodrug Strategies for Enhanced Chemical Properties

Prodrug strategies are widely employed to overcome undesirable physicochemical properties of a parent drug, and the principles applied to the parent compound, Triamcinolone Acetonide, are directly relevant to its 9-chloro derivative. These strategies typically involve chemical modification at a specific functional group, often the C21-hydroxyl group, to create an ester linkage. This modification can enhance properties such as lipophilicity, solubility, and suitability for specific delivery systems.

One notable strategy involves the synthesis of a long-chain fatty acid ester to improve lipophilicity and encapsulation within lipid-based delivery systems. For instance, the 21-palmitate ester of Triamcinolone Acetonide has been synthesized to dramatically improve its encapsulation efficiency in liposomes from 5% for the parent drug to 85% for the prodrug. nih.gov This modification makes the molecule significantly more lipophilic, favoring its partitioning into the lipid bilayer of the liposomes.

Another advanced approach is the creation of amino acid ester prodrugs to improve aqueous solubility and facilitate targeted delivery methods like iontophoresis. A range of amino acid esters of Triamcinolone Acetonide have been synthesized, including those with alanine (B10760859), glycine (B1666218), arginine, and lysine. nih.gov These prodrugs, particularly the dicationic variants like TA-Arg and TA-Lys, exhibit enhanced electrical mobility. nih.gov Studies investigating their intracorneal delivery via iontophoresis found that this method provided a clear advantage over passive delivery. nih.gov Interestingly, the glycine and alanine ester prodrugs (TA-Gly, TA-Ala) proved highly effective, achieving supratherapeutic concentrations in the deep corneal stroma. nih.gov

The table below summarizes these prodrug strategies and their outcomes.

Prodrug MoietyParent CompoundEnhanced PropertyResearch Finding
Palmitate (at C21)Triamcinolone AcetonideLipophilicity; Liposomal EncapsulationEncapsulation efficiency increased from 5% to 85%. nih.gov
Amino Acids (at C21)Triamcinolone AcetonideSuitability for IontophoresisTA-Gly iontophoresis resulted in supratherapeutic concentrations in deep corneal stroma. nih.gov

Preparation of Labeled Compounds for Mechanistic Studies

The preparation of labeled compounds, including those with stable isotopes (like Deuterium) or radioactive isotopes, is fundamental for conducting detailed mechanistic studies. These labeled analogs of this compound serve as powerful tools for elucidating metabolic pathways, determining pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and investigating receptor-binding kinetics.

Commercially available stable isotope-labeled this compound is primarily intended for use as an internal standard in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). lgcstandards.com By adding a known quantity of the labeled compound to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug, compensating for any sample loss during preparation and analysis.

Advanced Structural Characterization and Analysis

Spectroscopic Analysis of 9-Chloro Triamcinolone (B434) Acetonide

Spectroscopic techniques are fundamental in determining the molecular structure and conformation of 9-Chloro Triamcinolone Acetonide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can map the spatial arrangement of atoms within the molecule. This information is crucial for understanding how the molecule adopts specific conformations, which in turn influences its biological activity.

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₂₄H₃₁ClO₆. nih.govesschemco.com

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are used to elucidate the structure of the molecule. The fragmentation of the steroid core and the loss of the acetonide group or side chains can provide definitive structural information.

Furthermore, MS is a critical tool for impurity profiling in the synthesis of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can separate and identify related substances and potential degradation products. For example, this compound is itself considered an impurity of Triamcinolone Acetonide, designated as Triamcinolone Acetonide EP Impurity D. esschemco.comsynzeal.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₄H₃₁ClO₆ nih.govesschemco.com
Molecular Weight 450.9 g/mol nih.gov
Appearance Beige solid esschemco.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic "fingerprints" of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketone and the side chain, the carbon-carbon double bonds (C=C) in the steroid A-ring, and the carbon-oxygen bonds of the acetonide group. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy has been used to study the interactions between the related compound, triamcinolone acetonide, and polymers in nanosuspensions. nih.gov

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. The diene system in the A-ring of this compound is expected to show a characteristic maximum absorption wavelength (λmax) in the UV region, which is useful for quantitative analysis and for monitoring reactions.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Understanding how this compound interacts with its biological target, the glucocorticoid receptor (GR), is crucial for explaining its mechanism of action. X-ray crystallography of a co-crystal containing this compound bound to the ligand-binding domain (LBD) of the GR would provide an atomic-level view of this interaction.

Studies on the co-crystal structure of the related compound, triamcinolone acetonide, with the GR LBD have been instrumental in drug design. nih.govnih.gov These studies show that the ligand binds within a hydrophobic pocket of the receptor. nih.gov The binding of triamcinolone acetonide induces conformational changes in the receptor, which are important for its activation. nih.gov Similar interactions would be expected for this compound, with the chlorine atom at the 9th position potentially forming specific interactions within the binding pocket, influencing the compound's affinity and efficacy. The structure of the GR LBD in complex with triamcinolone acetonide reveals a canonical fold of alpha-helices and beta-strands that create the binding site. nih.gov

Advanced Chromatographic Techniques for Purity and Identity

Advanced chromatographic methods are fundamental in the research and development of corticosteroids like this compound. These techniques provide the necessary precision and sensitivity to ensure the purity, identity, and quality of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Research Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of this compound. It is routinely used to quantify the compound and its related impurities. For instance, commercial batches of this compound have been certified with a purity of 98.2% as determined by HPLC analysis. esschemco.com The European Pharmacopoeia also recognizes HPLC with UV detection as a standard for determining chromatographic purity. ncats.io

While specific methods for this compound are often proprietary, the analytical approaches are largely based on the well-established methods for its parent compound, Triamcinolone Acetonide. These methods are designed to separate the main compound from its impurities, including the 9-chloro derivative. Reversed-phase HPLC is the most common modality.

Methodologies typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) to control pH. cu.edu.egsciencerepository.org Detection is commonly performed using a UV detector at wavelengths where the chromophore of the steroid absorbs significantly, such as 225 nm, 235 nm, or 254 nm. cu.edu.egsciencerepository.orgbibliomed.org

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it an invaluable tool for high-throughput screening and detailed purity assessments in a research environment.

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Analyte Triamcinolone AcetonideTriamcinolone AcetonideTriamcinolone Acetonide
Column BDS Hypersil® C18X-bridge phenylAltima C18 RP18 HP
Mobile Phase Acetonitrile: 0.05 M phosphate buffer pH 3.5 (55:45)Acetonitrile: Octane sulphonic acid (50:50)Acetonitrile and water with 10mM phosphate buffer, pH 7
Detection UV at 254 nmUV at 235 nmUV at 241 nm
Flow Rate 1.50 mL/min1.0 mL/min1.5 mL/min
Reference sciencerepository.org bibliomed.org nih.gov

This table presents examples of HPLC conditions developed for the parent compound, Triamcinolone Acetonide, which are indicative of the methods applicable to its 9-chloro derivative.

Gas Chromatography (GC) for Specific Analytes

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov For a complex steroid like this compound, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation. nih.gov Therefore, its application is generally reserved for the analysis of specific, more volatile derivatives or related substances.

Research on the parent compound, Triamcinolone Acetonide, has shown the utility of GC when coupled with mass spectrometry (GC-MS) for the detection of specific metabolites, such as fatty acid conjugates. nih.gov In these cases, the inherent properties of the conjugates were leveraged for detection. While not a primary tool for purity assessment of the base compound, GC can be essential in metabolic studies or for quantifying specific volatile impurities that are not amenable to LC analysis.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive structural elucidation and comprehensive analysis of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing compounds like this compound. It provides not only retention time data from the LC but also mass-to-charge ratio (m/z) information, which allows for the confirmation of molecular weight and the identification of unknown impurities and degradation products. nih.gov Advanced LC-tandem MS (LC-MS/MS) techniques, such as those using a triple quadrupole mass spectrometer, enable fragmentation studies that provide detailed structural information for definitive identification. cu.edu.eg LC-MS avoids the need for sample volatilization, preventing the thermal degradation that can be a concern with GC analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for specific applications, such as identifying fatty acid esters of the parent steroid, Triamcinolone Acetonide. nih.gov By monitoring for the molecular anions of the esters under specific conditions (electron-capture negative-ion mass spectrometry), researchers can confirm the identity of metabolites formed in biological systems. nih.gov

FeatureLC-MS / LC-MS/MSGC-MS
Sample State Analyte in solutionVolatilized analyte
Sample Prep Often minimal, direct injection possibleMay require derivatization to increase volatility
Applicability Broad range of compounds, including non-volatile and thermally sensitive onesBest for volatile and thermally stable compounds
Primary Use for Steroids Purity profiling, identification of non-volatile impurities and degradation productsAnalysis of specific volatile derivatives or metabolites
Key Advantage Avoids thermal degradation, wider applicability for complex moleculesHigh chromatographic efficiency for volatile analytes
Reference cu.edu.egnih.govnih.gov nih.govnih.gov

Stability-Indicating Analytical Methods for Research Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its potential degradation products, impurities, or excipients. The development of such methods is critical in research to understand the intrinsic stability of a compound like this compound and to support the development of stable research formulations.

The development of a SIAM, typically using HPLC, involves a process of forced degradation. sciencerepository.org In this process, the compound is subjected to a variety of harsh conditions to intentionally produce degradation products. These stress conditions commonly include:

Acidic and Basic Hydrolysis: Exposure to acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH). sciencerepository.org

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). sciencerepository.orgnih.gov

Thermal Stress: Exposure to high temperatures. bibliomed.org

Photostability: Exposure to light. cu.edu.eg

Following forced degradation, an analytical method, most commonly reversed-phase HPLC, is developed to effectively separate the intact compound from all the generated degradation products. nih.gov The method must demonstrate specificity for the target analyte. Validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is robust and reliable. sciencerepository.org Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). sciencerepository.orgnih.gov

Studies on the parent compound, Triamcinolone Acetonide, have successfully established such stability-indicating methods, demonstrating that the compound is susceptible to oxidative degradation. nih.gov These methods are capable of separating the active drug from its degradation products, ensuring that only the stable, intact drug is quantified in a given formulation. sciencerepository.orgnih.gov

Validation ParameterTriamcinolone Acetonide (Method 1)Triamcinolone Acetonide (Method 2)
Technique HPLC-UVHPLC-UV
Linearity Range 1 – 50 µg/mL0.02 - 125% of workload
Correlation Coefficient (r or r²) r = 1r² > 0.9999
Accuracy (% Recovery) Not specified99.5% (±0.1%)
Precision (% RSD) Not specified0.6% - 0.7%
Reference sciencerepository.org nih.gov

This table shows validation data from stability-indicating methods developed for Triamcinolone Acetonide, illustrating the performance characteristics required for such an assay.

Molecular and Cellular Mechanisms of Action in Research Models

Glucocorticoid Receptor (GR) Interactions

The interaction between a glucocorticoid ligand and the GR is the initiating step in a cascade of molecular events that culminates in a cellular response. This process involves precise binding dynamics, induction of conformational changes in the receptor, and subsequent translocation to the nucleus.

The affinity of a steroid for the glucocorticoid receptor is a key determinant of its potency. Synthetic glucocorticoids typically exhibit higher affinity for the GR than the endogenous ligand, cortisol. nih.gov Studies on the closely related compound, triamcinolone (B434) acetonide (TA), provide insight into these binding dynamics. The addition of the 16,17-acetonide moiety, a feature shared by 9-Chloro Triamcinolone Acetonide, is known to increase both the affinity and the stability of the ligand-receptor complex compared to dexamethasone. nih.gov This is achieved through additional hydrophobic contacts within the ligand-binding pocket (LBP) of the GR. nih.gov

The substitution at the C-9 position also significantly influences binding. While triamcinolone acetonide features a 9-alpha-fluoro group, the 9-chloro substitution in this compound is expected to alter the electronic and steric properties within the binding pocket. For comparison, mometasone (B142194) furoate also contains a chloro group at the C-9 position. nih.gov

A cell-free competitive radio-labeled GR binding assay was used to determine the binding affinities (IC50) of several glucocorticoids, demonstrating the high affinity of these synthetic compounds for the receptor. nih.gov Similarly, the dissociation constant (Kd) for triamcinolone acetonide has been established in rat lung cell lines. nih.gov

Glucocorticoid Receptor Binding and Transactivation Data

CompoundBinding Affinity (IC50) nMTransactivation (EC50) nMReference
Triamcinolone Acetonide1.51.5 nih.gov
Fluocinolone Acetonide2.00.7 nih.gov
Dexamethasone5.43.0 nih.gov

Upon binding of a ligand like triamcinolone acetonide, the glucocorticoid receptor ligand-binding domain (LBD) undergoes significant conformational changes. nih.gov These changes are crucial for the dissociation of chaperone proteins, exposure of the nuclear localization signal, and the creation of a surface for co-regulator protein binding. nih.gov

Structural and molecular dynamics studies show that triamcinolone acetonide binding enhances the stability of the receptor-ligand complex by increasing intramolecular contacts within the LBD. nih.gov The acetonide moiety at the C-16 and C-17 positions allows the ligand to expand and fill the binding pocket, generating additional hydrophobic interactions. nih.gov This ligand-induced conformational shift, particularly at the entrance of the binding pocket, is a critical aspect of steroid receptor activation. nih.gov The presence of a chloro group at the C-9 position in this compound, as opposed to a fluoro group, would further modify these interactions, potentially altering the final conformation of the activated receptor.

In its unliganded state, the glucocorticoid receptor resides primarily in the cytoplasm as part of a large multi-protein complex. The binding of a glucocorticoid agonist, such as triamcinolone acetonide, triggers the dissociation of this complex and initiates the translocation of the activated receptor-ligand complex into the nucleus. nih.gov

Studies on GH1 cells demonstrate that glucocorticoid-receptor activation involves the conversion of a 10S oligomeric cytosolic form to a 4-5S nuclear-binding species. nih.gov This translocation is a fundamental step, as it allows the complex to access the cell's genetic material and function as a transcription factor. nih.govnih.gov The nuclear translocation of the receptor is a hallmark of glucocorticoid action, enabling the modulation of gene expression. nih.govnih.gov

Continuous exposure to a glucocorticoid agonist leads to a down-regulation of glucocorticoid receptor levels. Research using triamcinolone acetonide has shown that this regulation occurs by decreasing the half-life of the activated nuclear receptor form. nih.gov In the absence of the steroid, the receptor half-life is approximately 19 hours. nih.gov However, in the presence of 10 nM triamcinolone acetonide, the receptor half-life is significantly shortened to about 9.5 hours. nih.gov

This reduction in half-life is proportional to the degree of receptor occupancy and activation and is responsible for the observed decrease in steady-state receptor levels. nih.gov For instance, after 30 hours of exposure to triamcinolone acetonide, total cellular receptor levels can decrease by approximately 50%. nih.gov This process is rapidly reversible upon removal of the hormone. nih.gov The rate of receptor synthesis, however, remains unchanged in the presence or absence of triamcinolone acetonide. nih.gov

Effect of Triamcinolone Acetonide on GR Half-Life

ConditionReceptor Half-Life (Hours)Reference
Absence of Triamcinolone Acetonide19.0 +/- 1.9 nih.gov
Presence of 10 nM Triamcinolone Acetonide9.5 +/- 0.3 nih.gov

Transcriptional Regulation and Gene Expression Profiling

Once inside the nucleus, the this compound-GR complex modulates the transcription of target genes, leading to the physiological and therapeutic effects of the compound.

The primary mechanism of transcriptional regulation by the activated GR complex is through direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.gov These GREs are typically located in the promoter regions of target genes. Upon binding to a GRE, the receptor complex recruits co-activator or co-repressor proteins, which in turn modify chromatin structure and influence the assembly of the transcriptional machinery, thereby increasing or decreasing the rate of gene transcription.

Microarray gene expression analysis of human trabecular meshwork cells treated with glucocorticoids, including triamcinolone acetonide, revealed the regulation of a large number of genes. nih.gov While some genes were commonly regulated by different glucocorticoids, unique subsets of genes were also identified for each compound, suggesting that subtle differences in the ligand's structure can lead to differential gene regulation. nih.gov This highlights that although the general mechanism of GRE binding is conserved, the specific conformational changes induced by a ligand like this compound can fine-tune the transcriptional output. nih.gov

Upregulation of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1)

A primary mechanism of action for corticosteroids is the induction of anti-inflammatory protein synthesis. One of the most well-characterized of these is Lipocortin-1 (also known as Annexin A1). Upon binding to the glucocorticoid receptor, the activated complex translocates to the nucleus and upregulates the gene expression of Lipocortin-1. patsnap.com This protein is believed to play a crucial role in the anti-inflammatory cascade.

Downregulation of Pro-inflammatory Mediator Gene Expression (e.g., Cytokines, Enzymes, Adhesion Molecules)

In addition to upregulating anti-inflammatory proteins, the activated glucocorticoid receptor complex also suppresses the expression of numerous pro-inflammatory genes. patsnap.com This is a critical aspect of their therapeutic effect. The complex can interfere with the function of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference leads to a reduction in the production of a wide array of inflammatory mediators, including:

Cytokines: Such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.com

Enzymes: Including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Adhesion Molecules: Which are responsible for the recruitment of leukocytes to the site of inflammation. patsnap.com

Non-Genomic Actions and Rapid Cellular Responses

Corticosteroids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated by membrane-bound glucocorticoid receptors or through non-specific interactions with cellular membranes. While the precise mechanisms are still under investigation, these rapid actions can contribute to the immediate anti-inflammatory and physiological responses observed with corticosteroid administration.

Biochemical Pathway Modulation (e.g., Phospholipase A2 Inhibition)

A key biochemical pathway modulated by corticosteroids is the arachidonic acid cascade. By inducing the synthesis of Lipocortin-1, corticosteroids indirectly inhibit the enzyme phospholipase A2 (PLA2). patsnap.com PLA2 is responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. Therefore, the inhibition of PLA2 activity leads to a significant reduction in the production of these inflammatory molecules.

Interactions with Other Cellular Receptors or Signaling Pathways (excluding clinical implications)

The influence of corticosteroids extends to interactions with other cellular signaling pathways. For instance, the activated glucocorticoid receptor can modulate the activity of key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The crosstalk between the glucocorticoid receptor and other signaling pathways is complex and can lead to a fine-tuning of the cellular response to inflammatory stimuli. However, specific research delineating these interactions for this compound is not available.

Metabolic Pathways and Biotransformation in Research

Identification of Metabolites

Specific metabolites derived directly from the biotransformation of 9-Chloro Triamcinolone (B434) Acetonide are not extensively detailed in publicly available scientific literature. However, it is recognized as a related compound and potential impurity of Triamcinolone Acetonide, which is well-studied. nih.govncats.io The metabolic pathways of the parent compound, Triamcinolone Acetonide, have been characterized, identifying three principal metabolites in animal models. fda.gov These include:

6β-hydroxytriamcinolone acetonide

21-carboxytriamcinolone acetonide

21-carboxy-6β-hydroxytriamcinolone acetonide fda.gov

Given the structural similarity, it is plausible that 9-Chloro Triamcinolone Acetonide undergoes analogous metabolic transformations, though the chlorine atom at the C-9 position would likely influence the rate and profile of metabolite formation. jddonline.com Research on other halogenated steroids indicates that the presence of a halogen atom can significantly affect biotransformation outcomes. researchgate.net

Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Carboxylation)

The enzymatic pathways responsible for the metabolism of corticosteroids primarily involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. For the parent compound, Triamcinolone Acetonide, metabolism is known to be mediated by the CYP3A4 enzyme system. nih.gov The key biotransformation reactions are hydroxylation and carboxylation. fda.gov

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group. For Triamcinolone Acetonide, this occurs at the 6β-position to form 6β-hydroxytriamcinolone acetonide. fda.gov Microbial biotransformation studies on various steroids have also demonstrated that fungi and bacteria are capable of performing highly specific hydroxylations at various positions on the steroid skeleton. nih.govnih.gov

Carboxylation: The 21-hydroxyl group of Triamcinolone Acetonide can be oxidized to a carboxylic acid, resulting in 21-carboxytriamcinolone acetonide. A subsequent hydroxylation can lead to 21-carboxy-6β-hydroxytriamcinolone acetonide. fda.gov

These enzymatic processes generally increase the water solubility of the steroid, facilitating its elimination from the body. fda.gov The 9-chloro substitution on the steroid ring is expected to influence these enzymatic reactions, potentially altering the compound's metabolic stability and the profile of resulting metabolites. jddonline.com

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Cell-Free Systems)

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in the body. These studies typically use liver microsomes, which contain a high concentration of CYP enzymes, or cell-free systems to determine the rate at which a compound is metabolized.

Chemical Fate in Experimental Models (e.g., Degradation Products)

The chemical stability of corticosteroids like this compound is essential for formulation and storage. Studies on the parent compound, Triamcinolone Acetonide, have identified several degradation products under various stress conditions such as exposure to light, acid, alkali, and oxidation. cu.edu.eg

In an ointment formulation, Triamcinolone Acetonide was found to degrade into two primary products:

A 21-aldehyde, formed via oxidation.

A 17-carboxylic acid, identified as a secondary degradation product. nih.gov

Photodegradation studies also show that Triamcinolone Acetonide can form several degradation products upon exposure to UV light. cu.edu.eg The stability of Triamcinolone Acetonide in solution is pH-dependent, with minimal decomposition occurring at a pH of approximately 3.4. nih.gov The specific degradation profile of this compound would likely be influenced by the electron-withdrawing nature of the chlorine atom at the C-9 position.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of the 9-Chloro Moiety on Biological Activity

The substitution at the C-9 position of the steroid's B-ring is a critical determinant of glucocorticoid potency. Halogenation at this position, particularly with fluorine or chlorine, significantly enhances anti-inflammatory activity compared to an unsubstituted parent compound. This enhancement is largely attributed to the electron-withdrawing nature of the halogen atom.

The 9α-halo group increases the acidity of the neighboring 11β-hydroxyl group, which is crucial for binding to the glucocorticoid receptor. This increased acidity strengthens the hydrogen bond interaction between the 11β-hydroxyl group and the receptor, thereby increasing binding affinity and stabilizing the ligand-receptor complex. While the 9α-fluoro group is common in many potent corticosteroids like Triamcinolone (B434) Acetonide, the substitution with a 9α-chloro group, as seen in 9-Chloro Triamcinolone Acetonide, also confers high potency. Mometasone (B142194) Furoate, another potent synthetic steroid, features a 9α-chloro group, underscoring the effectiveness of this substitution. nih.gov The larger van der Waals radius of chlorine compared to fluorine can lead to different steric interactions within the receptor's ligand-binding pocket, potentially influencing the conformation of the receptor and its subsequent interactions with co-regulator proteins.

Role of the 16,17-Acetonide Group on Receptor Binding and Stability

The presence of a cyclic ketal, specifically the 16α,17α-acetonide group, is a hallmark feature of Triamcinolone Acetonide and its 9-chloro analog. This bulky, hydrophobic moiety, formed by the reaction of the 16α- and 17α-hydroxyl groups with acetone (B3395972), plays a multifaceted role in enhancing the molecule's therapeutic profile.

Conformational Changes: The binding of the 16,17-acetonide moiety induces a more compact structure in the GR LBD. nih.gov It repositions the H6-H7 loop of the receptor to constrict the opening of the ligand-binding pocket. nih.gov This ligand-induced conformational change is believed to play a major role in receptor activation and stabilization of the active receptor-ligand complex. nih.gov

Metabolic Stability: The acetonide group protects the 16α- and 17α-hydroxyl groups from metabolic oxidation, thereby increasing the compound's biological half-life and duration of action.

Structural and molecular dynamics studies on Triamcinolone Acetonide show that the acetonide addition is oriented nearly perpendicular to the steroid backbone, allowing it to expand and fill the binding pocket. nih.gov This leads to a significant increase in the volume of the occupied pocket compared to ligands lacking this feature. nih.gov

Key Interactions of Functional Groups with the Glucocorticoid Receptor
Functional GroupPositionPrimary Role in Receptor InteractionEffect
9α-ChloroB-RingElectronic and Steric EffectsEnhances potency by increasing the acidity of the 11β-OH group, strengthening H-bonds.
16,17-AcetonideD-RingHydrophobic Interactions and Steric BulkIncreases binding affinity and stability; induces a compact, active receptor conformation. nih.gov
1,4-dieneA-RingPlanarityFlattens the A-ring, improving receptor fit and enhancing glucocorticoid activity.
3-ketoA-RingHydrogen BondingForms crucial hydrogen bonds with Arg611 and Gln570 in the receptor pocket. nih.gov

Influence of A-ring and D-ring Substitutions on Potency and Selectivity

Modifications to the A-ring and D-ring of the steroid nucleus are fundamental strategies in the development of synthetic corticosteroids to modulate potency and selectivity.

A-Ring: The introduction of a double bond between C1 and C2 in the A-ring, creating a 1,4-diene system, is a common modification found in this compound. This structural change flattens the A-ring, which is thought to improve its fit within the planar region of the receptor's binding pocket, thereby enhancing glucocorticoid activity and reducing mineralocorticoid side effects.

Computational Chemistry and Molecular Modeling for SAR/SMR

Computational techniques are invaluable for understanding the interactions between ligands like this compound and their biological targets at an atomic level. These methods provide insights into SAR and SMR that are often difficult to obtain through experimental means alone.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations of glucocorticoids into the GR LBD reveal a network of specific interactions that stabilize the complex.

For a molecule like this compound, docking studies would predict that the 3-keto group on the A-ring acts as a hydrogen bond acceptor, forming critical interactions with the side chains of Gln570 and Arg611. nih.gov The 11β-hydroxyl group would form a hydrogen bond with Asn564. researchgate.net The bulky 16,17-acetonide group would be situated in a hydrophobic region of the pocket, making numerous van der Waals contacts. The 9α-chloro substituent would be positioned in a hydrophobic cavity, where its size and electronic properties influence the local conformation of the receptor.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. MD simulations of the GR LBD complexed with Triamcinolone Acetonide have shown that the ligand induces a stabilizing effect on the receptor. nih.govnih.gov The presence of the bulky acetonide group leads to reduced motion in helices 6 and 7 of the receptor, which are located at the entrance to the ligand-binding pocket. nih.gov This constriction of the pocket opening is thought to contribute to the high stability of the complex. nih.gov These simulations also confirm the stability of key hydrogen-bonding interactions, such as those involving the 3-keto group, over the simulation time. nih.gov

Summary of Molecular Dynamics Simulation Findings for Triamcinolone Acetonide-GR Complex
Simulation ParameterObservationImplication
Pocket Opening DistanceConstricted opening compared to other ligands (e.g., Dexamethasone). nih.govIncreased stability of the ligand-receptor complex.
Root Mean Square Fluctuations (RMSF)Reduced motion in residues of the H6-H7 loop. nih.govLigand-induced stabilization of the receptor structure. nih.gov
Hydrogen Bond DistancesStable H-bonds maintained between the ligand's A-ring and key receptor residues. nih.govConfirms critical binding interactions predicted by docking.

QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For corticosteroids, a QSAR model would use various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to predict the anti-inflammatory potency or receptor binding affinity.

In the context of this compound, a QSAR model could be developed using a training set of related steroid molecules with known activities. Descriptors for the C-9 substituent would be particularly important. For instance, parameters describing the electronegativity and size of the atom at C-9 (H, F, Cl) would likely show a strong correlation with biological activity. Similarly, descriptors for the bulk and hydrophobicity of the C-16 and C-17 substituents would be critical for predicting the impact of the acetonide group. Such models can be powerful predictive tools in the design of novel glucocorticoids with optimized potency and selectivity.

Analytical Method Development for Research and Quality Control

Method Validation for Research Applications (e.g., ICH guidelines)

The validation of analytical procedures is critical to demonstrate their suitability for the intended purpose. ich.orgeuropa.eu For research applications involving "9-Chloro Triamcinolone (B434) Acetonide," the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for validation, which can be applied in a phase-appropriate manner. ich.orgeuropa.eu While these guidelines are mandatory for regulatory submissions, their principles are highly relevant for ensuring the quality of research data.

Validation of an analytical method for "9-Chloro Triamcinolone Acetonide" would typically encompass the following parameters:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the resolution between the peak for "this compound" and other components. ich.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. ich.org This is typically evaluated by analyzing a series of dilutions of a "this compound" reference standard. For instance, a Reverse Phase HPLC (RP-HPLC) method developed for Triamcinolone Acetonide showed linearity over a concentration range of 10-50 µg/ml with a correlation coefficient (r²) of 0.9998. recentscientific.com A similar approach would be applied for "this compound."

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be assessed by recovery studies, where a known amount of "this compound" is added to a placebo or matrix, and the percentage of the analyte recovered is calculated. For the parent compound, Triamcinolone Acetonide, accuracy was confirmed with recovery percentages between 99.3% and 100.8% in an injectable suspension. pharmahealthsciences.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. ich.org

Detection Limit (DL) and Quantitation Limit (QL): The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The QL is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.org These are particularly important for the analysis of impurities.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ich.org For an HPLC method, this could involve varying the flow rate or the composition of the mobile phase.

The following table summarizes the key validation parameters and typical acceptance criteria for a research-grade analytical method for "this compound."

Validation ParameterDescriptionTypical Acceptance Criteria for Research Applications
Specificity Ability to measure the analyte in the presence of other components.No interference at the retention time of the analyte peak.
Linearity Proportionality of the signal to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the measured value to the true value.% Recovery within 98.0% to 102.0%
Precision (Repeatability) Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%
Quantitation Limit Lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10
Robustness Insensitivity to small changes in method parameters.System suitability parameters remain within limits.

Determination in Complex Research Matrices (e.g., Tissue, Media)

The quantitative determination of "this compound" in complex biological matrices such as tissue homogenates or cell culture media is essential for various in vitro and in vivo research studies. These matrices introduce significant challenges due to the presence of endogenous components that can interfere with the analysis. Therefore, a highly selective and sensitive analytical method, often involving mass spectrometry, is required.

A common approach for the determination of corticosteroids in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was successfully developed for the quantification of Triamcinolone Acetonide in human plasma. nih.gov This method demonstrated high sensitivity and specificity, with a short retention time of 0.92 minutes. nih.gov A similar methodology could be adapted for "this compound."

Key steps in developing a method for determination in complex matrices include:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

Chromatographic Separation: A high-resolution chromatographic technique, such as UPLC, is used to separate "this compound" from other matrix components.

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, must be carefully evaluated during method validation. nih.gov This is typically assessed by comparing the response of the analyte in the matrix with its response in a neat solution. nih.gov For Triamcinolone Acetonide in human plasma, the matrix effects were found to be within the acceptable range of 85% to 115%. nih.gov

The following table illustrates a hypothetical comparison of sample preparation techniques for the analysis of "this compound" in different research matrices.

MatrixSample Preparation TechniqueAdvantagesDisadvantages
Cell Culture Media Protein PrecipitationSimple, fast, and inexpensive.May not provide a sufficiently clean extract.
Plasma/Serum Liquid-Liquid ExtractionGood sample cleanup and high recovery.Can be labor-intensive and uses organic solvents.
Tissue Homogenate Solid-Phase Extraction (SPE)High selectivity, good concentration factor, and amenable to automation.Can be more expensive and requires method development.

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of impurities and degradation products in a drug substance. molnar-institute.com This is a critical aspect of pharmaceutical research and development as impurities can impact the safety and efficacy of a compound. For "this compound," impurities can arise from the synthetic process (process-related impurities) or from the degradation of the compound under various stress conditions (degradation products). synthinkchemicals.com

Forced degradation studies are performed to identify potential degradation products that may form under conditions of heat, light, humidity, acid, and base. dphen1.com These studies help in the development of stability-indicating analytical methods. An HPLC method with a diode-array detector (DAD) and mass spectrometry (MS) can be a powerful tool for the identification of related substances. nih.gov

In the context of Triamcinolone Acetonide, "9α-Chloro Triamcinolone Acetonide" is itself considered an impurity. synzeal.com This highlights the importance of having analytical methods that can separate and quantify structurally similar compounds.

The process of impurity profiling typically involves:

Separation: A high-resolution separation technique, most commonly HPLC or UPLC, is used to separate the impurities and degradation products from the main compound.

Detection and Identification: A combination of detectors is often used. A DAD can provide information about the UV spectrum of the impurity, which can help in its preliminary identification. nih.gov Mass spectrometry provides molecular weight and fragmentation information, which is crucial for structural elucidation.

Quantification: Once identified, the impurities are quantified, often relative to the main compound, using a reference standard if available.

The following table provides examples of potential impurities and degradation products of "this compound" that would be investigated during impurity profiling.

Type of ImpurityPotential OriginAnalytical Approach for Identification
Process-Related Impurity Incomplete reaction or side reactions during synthesis.LC-MS/MS to determine molecular weight and structure.
Degradation Product (Hydrolysis) Exposure to acidic or basic conditions.Forced degradation studies followed by LC-MS/MS analysis.
Degradation Product (Oxidation) Exposure to oxidative stress.Forced degradation studies followed by LC-MS/MS analysis.
Degradation Product (Photolysis) Exposure to light.Photostability studies followed by LC-MS/MS analysis.

Development of High-Throughput Screening Methods for Analog Characterization

High-throughput screening (HTS) involves the rapid assessment of a large number of chemical compounds for a specific biological activity. nih.gov In the context of "this compound," HTS methods can be developed to characterize the activity of a library of its analogs. This allows for the efficient exploration of structure-activity relationships (SAR).

The development of an HTS assay for the characterization of "this compound" analogs would involve several key considerations:

Assay Format: The choice of assay format depends on the biological target of interest. This could be a cell-based assay measuring a specific cellular response or a biochemical assay measuring the inhibition or activation of an enzyme.

Detection Method: The detection method should be sensitive, robust, and amenable to automation. Common detection methods include fluorescence, luminescence, and absorbance.

Liquid Handling: Automated liquid handling systems are essential for the precise and rapid dispensing of compounds and reagents in a high-throughput format (e.g., 96-well or 384-well plates).

Data Analysis: Sophisticated data analysis software is required to process the large amount of data generated from an HTS campaign and to identify "hits" (active compounds).

A critical aspect of HTS is to minimize the occurrence of false positives and false negatives. Compound interference with the assay technology is a common source of artifacts. nih.gov Therefore, secondary assays and counter-screens are necessary to confirm the activity of the initial hits and to elucidate their mechanism of action.

The table below outlines the key stages in the development of an HTS campaign for the characterization of "this compound" analogs.

StageDescriptionKey Considerations
Assay Development Miniaturization and optimization of a biological assay for a high-throughput format.Signal-to-background ratio, Z'-factor, and reagent stability.
Primary Screen Screening of a library of analogs at a single concentration.Identification of initial "hits."
Hit Confirmation Re-testing of the initial hits to confirm their activity.Elimination of false positives.
Dose-Response Analysis Testing of confirmed hits at multiple concentrations to determine their potency (e.g., EC50 or IC50).Generation of dose-response curves.
Secondary Assays Testing of confirmed hits in orthogonal or more physiologically relevant assays.Confirmation of the biological activity and mechanism of action.

Application of Imaging Mass Spectrometry in Research (excluding clinical tissue distribution for diagnostic purposes)

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govresearchgate.net This technology has significant applications in pharmaceutical research for studying the distribution of drugs and their metabolites in tissues, which is crucial for understanding their pharmacokinetic and pharmacodynamic properties. scienceopen.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most commonly used ionization techniques for IMS. nih.govresearchgate.net In the context of "this compound," MALDI-IMS could be used in preclinical research to:

Visualize the distribution of the compound in target tissues: For example, a study on Triamcinolone Acetonide used MALDI-MSI to evaluate its distribution in human cartilage after in vitro incubation. maastrichtuniversity.nl This provided valuable information about the penetration of the drug into an avascular tissue. maastrichtuniversity.nl

Simultaneously detect the parent compound and its metabolites: This allows for a comprehensive understanding of the drug's metabolism within the tissue microenvironment.

Correlate drug distribution with biological markers: By analyzing the distribution of endogenous molecules (e.g., lipids, peptides) in the same tissue section, it is possible to correlate the presence of "this compound" with specific cellular populations or pathological features.

The workflow for an IMS experiment typically involves:

Sample Preparation: A thin section of the tissue of interest is mounted onto a conductive slide.

Matrix Application: A chemical matrix is applied to the tissue section, which co-crystallizes with the analyte and facilitates its ionization.

Data Acquisition: A laser is rastered across the tissue section, and a mass spectrum is acquired at each position.

Image Generation: An ion image is generated for each detected mass-to-charge ratio (m/z), showing its spatial distribution across the tissue section.

The following table summarizes the potential research applications of Imaging Mass Spectrometry for "this compound."

Research ApplicationInformation GainedPotential Impact
Pharmacokinetic Studies Visualization of drug absorption, distribution, and metabolism in preclinical animal models.Understanding of the drug's disposition and identification of potential sites of accumulation.
Pharmacodynamic Studies Correlation of drug distribution with changes in the levels of endogenous biomolecules.Elucidation of the drug's mechanism of action at the tissue level.
Toxicology Studies Identification of off-target accumulation of the drug or its metabolites.Assessment of potential toxicities.

Future Directions in 9 Chloro Triamcinolone Acetonide Chemical Research

Design and Synthesis of Next-Generation Chemical Probes

The development of sophisticated chemical probes is instrumental in unraveling complex biological processes. The 9-chloro substitution on the Triamcinolone (B434) Acetonide scaffold can be leveraged to create a new generation of probes for studying glucocorticoid receptor (GR) biology.

Future research could focus on the synthesis of 9-Chloro Triamcinolone Acetonide derivatives that incorporate reporter molecules, such as fluorophores or photoaffinity labels. The introduction of a chlorine atom can influence the electronic properties of the steroid nucleus, potentially offering unique handles for chemical modification that are not available in its non-chlorinated parent compound. Synthetic strategies could explore the functionalization of other positions on the steroid backbone, while retaining the 9-chloro moiety to study its influence on receptor binding and activation.

The synthesis of halogenated pregnane (B1235032) analogs has been explored as mechanistic probes for steroid hydroxylases, indicating a precedent for using halogenation to investigate biological systems. nih.gov By creating a library of such probes based on the this compound structure, researchers could investigate aspects of GR interaction and dynamics with greater precision.

Table 1: Potential Modifications for Chemical Probe Development

Modification SiteType of Reporter GroupPotential Application
C-21Fluorescent DyeLive-cell imaging of glucocorticoid receptor trafficking
C-6/C-7Photoaffinity LabelCovalent labeling of the GR ligand-binding pocket for structural studies
C-17Biotin TagAffinity purification of GR and associated protein complexes

Advanced Mechanistic Investigations Using Novel Techniques

Understanding the precise molecular interactions between a ligand and its receptor is fundamental to drug design and chemical biology. Future investigations into this compound could employ a suite of advanced analytical techniques to elucidate the impact of the 9-chloro substitution on its interaction with the glucocorticoid receptor.

High-resolution mass spectrometry, particularly techniques like electrospray ionization mass spectrometry (ESI-MS), can be used to study the intact glucocorticoid receptor DNA binding domain and its interactions with ligands under near-native conditions. acs.org Such studies could reveal subtle changes in receptor conformation induced by the chlorinated steroid compared to its non-halogenated counterpart.

Furthermore, live-cell imaging techniques, including fluorescence recovery after photobleaching (FRAP) and fluorescence resonance energy transfer (FRET), could be utilized to study the dynamics of GR in the presence of this compound. nih.gov These methods can provide real-time insights into receptor mobility, dimerization, and interaction with other cellular components, offering a dynamic perspective on the mechanistic consequences of the 9-chloro substitution.

Exploration of New Chemical Reactivities and Transformations

The presence of a chlorine atom at the C-9 position of the steroid nucleus introduces a site of potential chemical reactivity that can be exploited for the synthesis of novel steroid derivatives. Future research in this area could focus on exploring chemical transformations that are unique to this halogenated scaffold.

For instance, cross-coupling reactions could be investigated to introduce novel substituents at the C-9 position, leading to the generation of a diverse library of new corticosteroid analogs with potentially unique pharmacological profiles. The reactivity of the 9-chloro group could also be harnessed in elimination reactions to form unsaturated steroid derivatives, which may serve as versatile synthetic intermediates. google.com

The study of such reactions would not only expand the chemical space of accessible corticosteroid analogs but also contribute to a more fundamental understanding of steroid chemistry and the influence of halogenation on reactivity.

Role in Basic Science Research (e.g., as a tool compound for glucocorticoid signaling studies)

In basic science, tool compounds are invaluable for dissecting complex biological pathways. While this compound is not currently a widely used tool compound, its unique properties suggest a potential future role in glucocorticoid signaling research.

The halogenation of corticosteroids is known to influence their potency and side-effect profiles, with the position of the halogen being a critical determinant. nih.govjddonline.com The 9α-halogenation, in particular, has been a key modification in the development of potent glucocorticoids. acs.org As such, this compound could serve as a valuable tool to probe the structure-activity relationships of the glucocorticoid receptor.

By comparing the cellular and molecular effects of this compound with Triamcinolone Acetonide and other halogenated corticosteroids, researchers could gain deeper insights into the specific role of the C-9 position in mediating GR activation and subsequent downstream signaling events. arvojournals.org This comparative approach could help to delineate the molecular mechanisms by which halogenation fine-tunes the biological activity of corticosteroids, contributing to the rational design of future therapeutic agents with improved selectivity and efficacy.

Q & A

Basic Research Question: What analytical methodologies are recommended for ensuring the purity and structural integrity of 9-Chloro Triamcinolone Acetonide in synthetic preparations?

Methodological Answer:
To confirm purity and structural fidelity, researchers should employ high-performance liquid chromatography (HPLC) and gas chromatography (GC) for quantitative analysis, as outlined in pharmacopeial standards . For structural verification, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. Ensure compliance with USP guidelines, which specify acceptable purity ranges (97.0–102.0%) and storage conditions to prevent degradation .**

Basic Research Question: How can researchers optimize the synthesis of this compound to minimize halogenation byproducts?

Methodological Answer:
Synthetic protocols should prioritize controlled halogenation conditions (e.g., temperature, solvent polarity, and stoichiometry of chlorinating agents). Use reaction monitoring via thin-layer chromatography (TLC) or in-situ spectroscopic techniques to track intermediate formation. Post-synthesis, employ recrystallization or column chromatography to isolate the target compound from byproducts like 9-Bromo derivatives, which are structurally similar but pharmacologically distinct .

Advanced Research Question: What experimental design considerations are critical when comparing the pharmacokinetics of this compound extended-release (ER) vs. conventional suspension (CS) formulations?

Methodological Answer:
Key parameters include:

  • Pharmacokinetic metrics : Measure Cmax , AUC∞ , and half-life to assess systemic exposure differences. For example, ER formulations exhibit 18x lower Cmax but 4x longer half-life than CS .
  • Sampling intervals : Extend plasma collection timelines (e.g., up to 453 hours) to capture ER’s prolonged residence time .
  • Control for inter-subject variability : Use crossover designs or stratified randomization based on metabolic profiles.
  • Analytical validation : Ensure LC-MS/MS methods detect sub-ng/mL concentrations, as ER plasma levels may drop to 0.8 ng/mL within 24 hours .

Advanced Research Question: How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Methodological Answer:
Address discrepancies through:

  • Dose-response alignment : Calibrate in vitro concentrations to match tissue-specific bioavailability observed in vivo (e.g., synovial fluid vs. plasma levels) .
  • Tissue deposition analysis : Use bimodal dual AC mode microscopy to map drug distribution in soft tissues, as demonstrated in diabetic retinopathy models .
  • Mechanistic studies : Compare glucocorticoid receptor (NR3C1) binding affinity across models using radioligand assays to identify confounding factors (e.g., protein binding or metabolism) .

Advanced Research Question: What methodologies are recommended for evaluating the impact of this compound on tissue topography in chronic inflammatory models?

Methodological Answer:

  • Topographical mapping : Apply atomic force microscopy (AFM) to quantify changes in tissue roughness and elasticity post-treatment, as validated in ocular studies .
  • Longitudinal imaging : Use confocal microscopy with fluorescently tagged analogs to track deposition patterns over time.
  • Statistical rigor : Employ multivariate regression to correlate topographic changes with clinical outcomes (e.g., reduced edema or fibrosis) .

Basic Research Question: What are the critical quality control (QC) parameters for this compound in preclinical formulations?

Methodological Answer:
QC protocols must include:

  • Chromatographic purity : USP-compliant HPLC methods to detect impurities ≤0.5% .
  • Stability testing : Accelerated degradation studies under humidity (75% RH) and thermal stress (40°C) to establish shelf-life .
  • Sterility assurance : For injectable formulations, validate endotoxin levels via limulus amebocyte lysate (LAL) assays .

Advanced Research Question: How can researchers mitigate batch-to-batch variability in this compound nanocrystal formulations?

Methodological Answer:

  • Process optimization : Use microfluidization or wet milling to standardize particle size (target D90 <500 nm).
  • Real-time monitoring : Implement dynamic light scattering (DLS) during synthesis to adjust parameters dynamically.
  • Accelerated stability protocols : Assess aggregation tendencies under stress conditions (e.g., freeze-thaw cycles) .

Advanced Research Question: What statistical approaches are appropriate for analyzing non-linear pharmacokinetic data of this compound?

Methodological Answer:

  • Non-compartmental analysis (NCA) : Calculate AUC and mean residence time (MRT) for ER formulations with multi-phasic elimination .
  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates .
  • Bayesian forecasting : Integrate prior data from CS formulations to refine ER parameter estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.